3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by:
- Position 3: A 4-chlorophenylmethyl group, introducing electron-withdrawing effects via the chlorine atom.
- Position 7: A 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl moiety, providing conformational flexibility due to the partially unsaturated dihydropyridine ring.
Quinazolinones are pharmacologically significant scaffolds, often explored for kinase inhibition, anticancer, and antimicrobial activities. The structural features of this compound suggest tailored electronic and steric properties for specific biological interactions. Crystallographic studies using SHELXL and electronic analysis via Multiwfn have been critical in elucidating its geometry and reactivity.
Properties
CAS No. |
422530-29-8 |
|---|---|
Molecular Formula |
C27H22ClN3O2S |
Molecular Weight |
488 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c28-22-9-6-18(7-10-22)17-31-26(33)23-11-8-21(16-24(23)29-27(31)34)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
InChI Key |
WUKCBLSYDQLDJN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex heterocyclic structure that exhibits diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460 g/mol. The structural characteristics include a quinazoline core substituted with a chlorophenyl group and a pyridine moiety, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Antiviral Activity : Studies have shown that similar compounds can exhibit antiviral properties against various viruses. For instance, derivatives containing the quinazoline structure have been reported to inhibit tobacco mosaic virus (TMV) with varying degrees of effectiveness .
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanylidene moiety is often linked to enhanced antibacterial properties .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : Docking studies reveal that the compound can interact with amino acids in target proteins, influencing their function and potentially leading to therapeutic effects .
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) indicate good pharmacokinetic profiles, suggesting that the compound can maintain effective concentrations in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Antiviral Studies : In a study evaluating sulfonamide derivatives, certain compounds showed significant inhibition of TMV, with inhibition rates reaching up to 50% at specific concentrations .
Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 - Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity against various strains. The results indicated that those with a piperidine nucleus exhibited notable activity against Salmonella and Bacillus species .
- Enzyme Inhibition Assays : Compounds were subjected to enzyme inhibition assays, revealing strong inhibition against urease and promising results against AChE, which could be beneficial for therapeutic interventions in conditions like hypertension and Alzheimer's disease .
Comparison with Similar Compounds
Research Tools and Methodologies
- Crystallography : SHELX programs enabled precise determination of bond angles and torsional strain. ORTEP-3 generated graphical representations of molecular geometry.
- Electronic Analysis : Multiwfn provided electron localization function (ELF) maps, highlighting charge distribution differences between the target compound and analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
